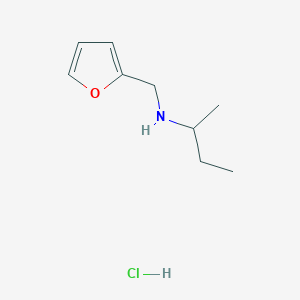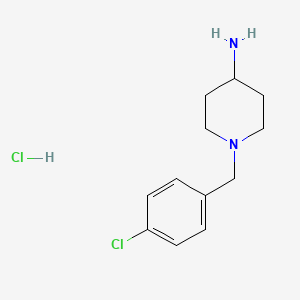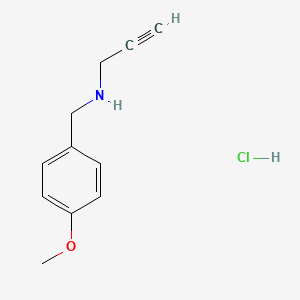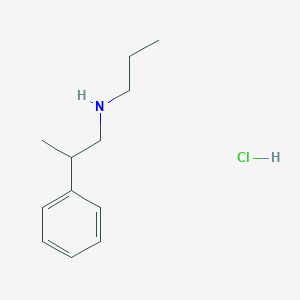
(2-Phenylpropyl)(propyl)amine hydrochloride
Descripción general
Descripción
“(2-Phenylpropyl)(propyl)amine hydrochloride” is a chemical compound with the molecular formula C12H19N . It is also known by other names such as 2-phenylpropan-1-amine hydrochloride, beta-methylphenethylamine hydrochloride, and 2-phenyl-1-propylamine hcl .
Synthesis Analysis
The synthesis of “this compound” can be achieved through transaminase-mediated synthesis. This method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines . Other methods include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group (a benzene ring), a propyl group (a three-carbon chain), and an amine group (a nitrogen atom with a lone pair of electrons). The hydrochloride part indicates that the compound forms a salt with hydrochloric acid .Chemical Reactions Analysis
Amines, including “this compound”, can undergo a variety of chemical reactions. These include reactions with acid chlorides to form amides, alkylation reactions with alkyl halides, and reactions with prochiral ketones to form disubstituted 1-phenylpropan-2-amine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is approximately 171.668 g/mol . Other properties such as melting point, boiling point, and solubility would need to be determined experimentally.Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
- N-(n-Propyl)-N-(4-pyridinyl)-1H-indol-1-amine hydrochloride (HP 749, I) , a compound related to (2-Phenylpropyl)(propyl)amine hydrochloride, was studied for its potential as a therapeutic agent for Alzheimer's disease. It demonstrated significant absorption and metabolism in pharmacokinetic studies (Hsu et al., 1991).
Dopamine Receptor Research
- Derivatives of 2-(4-Chloro-3-hydroxyphenyl)ethylamine, structurally related to the compound , were synthesized and evaluated as dopamine receptor ligands. These derivatives showed varying degrees of affinity and selectivity for dopamine receptor subtypes, suggesting potential applications in neuroscience and pharmacology (Claudi et al., 1992).
Chemistry and Organic Synthesis
- Studies have been conducted on the fragmentation of phenylalkyl amines, which are relevant to understanding the structural properties and reactivity of this compound. These studies contribute to the broader understanding of organic compounds and their applications (Lightner et al., 1970).
- Research on catalysts for the intermolecular addition of n-alkyl- and benzylamines to alkynes, such as Cp*(2)TiMe(2), has implications for the synthesis and manipulation of compounds like this compound (Heutling & Doye, 2002).
Macromolecular Prodrug Carriers
- The use of oxidized cellulose as a prodrug carrier, with applications for amine drugs like phenylpropanolamine hydrochloride, demonstrates the potential of this compound in drug delivery systems (Zhu et al., 2001).
Bioconjugation in Aqueous Media
- The mechanism of amide formation by carbodiimide in aqueous media is essential for understanding the chemical reactions and potential bioconjugation applications of compounds like this compound (Nakajima & Ikada, 1995).
Safety and Hazards
Direcciones Futuras
The future directions for the study and application of “(2-Phenylpropyl)(propyl)amine hydrochloride” could involve further exploration of its synthesis methods, its potential biological activities, and its physical and chemical properties. More research is needed to fully understand its mechanism of action and potential uses in various fields .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 3-phenylpropylamine, interact with enzymes like trypsin-1 and trypsin-2 .
Mode of Action
Related compounds like phenylpropanolamine have been characterized as indirect sympathomimetics, which act by inducing norepinephrine release and thereby activating adrenergic receptors .
Biochemical Pathways
Related compounds are known to play roles in cell growth, differentiation, cell cycle regulation, gene expression, and signal transduction in animals, plants, and microorganisms, as well as under several pathophysiological processes including carcinogenesis and other diseases .
Result of Action
Related compounds are known to have significant effects on cellular processes, including cell growth and differentiation .
Action Environment
It is known that amines of low molar mass are quite soluble in water, and the borderline of solubility in water is at five or six carbon atoms .
Propiedades
IUPAC Name |
2-phenyl-N-propylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-3-9-13-10-11(2)12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGDSEWYDHBOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(C)C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086049.png)
![{[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086050.png)
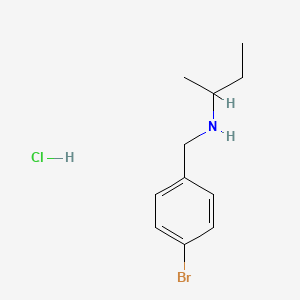
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086056.png)
amine hydrochloride](/img/structure/B3086063.png)
amine hydrochloride](/img/structure/B3086067.png)
![(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086072.png)
![[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3086076.png)
![5-[(Diethylamino)methyl]-2-methyl-3-furoic acid hydrochloride](/img/structure/B3086081.png)
![(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086099.png)
